2,2,2-trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide
Description
2,2,2-Trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide is a fluorinated organic compound with the molecular formula C10H5F6NO3. This compound is characterized by the presence of trifluoromethyl groups and a benzo[d][1,3]dioxole moiety, making it a valuable molecule in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO3/c11-8(12,13)7(18)17-10(9(14,15)16)19-5-3-1-2-4-6(5)20-10/h1-4H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNLBJDPIJEYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide typically involves the reaction of 2-(trifluoromethyl)benzo[d][1,3]dioxole with 2,2,2-trifluoroacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions may yield biaryl compounds, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
2,2,2-Trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to enhance the pharmacokinetic properties of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide
- 2,2,2-Trifluoro-N-(2-(trifluoromethyl)benzyl)acetamide
- 2,2,2-Trifluoro-N-(2-(trifluoromethyl)benzamide)
Uniqueness
Compared to similar compounds, 2,2,2-trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide is unique due to the presence of the benzo[d][1,3]dioxole moiety. This structural feature imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it particularly valuable in various applications .
Biological Activity
2,2,2-Trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide is a fluorinated organic compound characterized by its unique structural features, including trifluoromethyl groups and a benzo[d][1,3]dioxole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.
- Molecular Formula : C10H5F6NO3
- IUPAC Name : 2,2,2-trifluoro-N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]acetamide
- CAS Number : 302929-22-2
The presence of multiple fluorine atoms enhances the lipophilicity of the compound, facilitating its interaction with biological membranes and molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl groups enhance its membrane permeability, allowing it to penetrate cell membranes effectively. Once inside the cell, it may modulate various signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Fluorinated compounds are also known for their antimicrobial properties. The introduction of trifluoromethyl groups has been associated with enhanced activity against bacterial strains. Studies suggest that such modifications can improve the binding affinity of compounds to bacterial enzymes or receptors.
Data Table: Biological Activity Summary
Case Studies and Research Findings
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Anticancer Studies :
- A study focusing on fluorinated derivatives reported that certain analogs exhibited IC50 values in the nanomolar range against various cancer cell lines. The mechanisms involved included apoptosis induction and cell cycle arrest.
- Researchers have noted that the presence of halogen groups significantly enhances the bioactivity of compounds in tumor models.
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Antimicrobial Efficacy :
- In a comparative study of fluorinated compounds against bacterial strains such as Staphylococcus aureus, it was found that modifications like those present in this compound could lead to increased antibacterial activity.
- The study highlighted that compounds with multiple trifluoromethyl substituents often demonstrated superior binding to bacterial targets.
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Mechanistic Insights :
- Mechanistic studies using computational modeling have suggested that the trifluoromethyl groups may enhance interactions with protein targets involved in metabolic pathways critical for cancer cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
